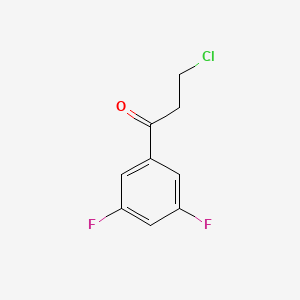

3-Chloro-1-(3,5-difluorophenyl)propan-1-one

Description

Properties

Molecular Formula |

C9H7ClF2O |

|---|---|

Molecular Weight |

204.60 g/mol |

IUPAC Name |

3-chloro-1-(3,5-difluorophenyl)propan-1-one |

InChI |

InChI=1S/C9H7ClF2O/c10-2-1-9(13)6-3-7(11)5-8(12)4-6/h3-5H,1-2H2 |

InChI Key |

NVYJNCZZRKEEDI-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C=C1F)F)C(=O)CCCl |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism

The aldehyde group in 3,5-difluorobenzaldehyde acts as a nucleophile, attacking the electrophilic carbonyl carbon of propanoyl chloride. Triethylamine neutralizes the generated HCl, shifting the equilibrium toward product formation. The reaction proceeds via a nucleophilic acyl substitution pathway, yielding 3-chloro-1-(3,5-difluorophenyl)propan-1-one and water as a byproduct.

Optimization Parameters

-

Solvent Selection : Dichloromethane (DCM) or chloroform are preferred due to their ability to dissolve both aromatic aldehydes and acyl chlorides.

-

Temperature : Reflux conditions (40–60°C for DCM; 61–80°C for chloroform) ensure sufficient energy for bond reorganization.

-

Stoichiometry : A 1:1 molar ratio of aldehyde to acyl chloride minimizes side reactions like dimerization.

Table 1: Key Parameters for Nucleophilic Acyl Substitution

| Parameter | Value/Detail | Source |

|---|---|---|

| Reactants | 3,5-Difluorobenzaldehyde, propanoyl chloride | |

| Base | Triethylamine | |

| Solvent | Dichloromethane or chloroform | |

| Temperature | Reflux (40–80°C) | |

| Reaction Time | 6–12 hours |

Catalytic Oxidation of 3-Chloro-1-(3,5-difluorophenyl)propan-1-ol

An alternative route involves the oxidation of 3-chloro-1-(3,5-difluorophenyl)propan-1-ol , a secondary alcohol precursor. While direct synthesis details for this intermediate are sparse in the literature, asymmetric reduction methods for analogous compounds provide insights.

Oxidation Conditions

-

Oxidizing Agents : Pyridinium chlorochromate (PCC) or Jones reagent (CrO3 in H2SO4) are effective for converting secondary alcohols to ketones.

-

Solvent Systems : Dichloromethane or acetone ensures homogeneity.

-

Yield Considerations : Excess oxidant and inert atmospheres (e.g., N2) prevent over-oxidation to carboxylic acids.

Table 2: Oxidation of Alcohol Intermediate

| Parameter | Value/Detail | Source |

|---|---|---|

| Starting Material | 3-Chloro-1-(3,5-difluorophenyl)propan-1-ol | |

| Oxidizing Agent | PCC or Jones reagent | |

| Solvent | Dichloromethane | |

| Temperature | 0–25°C (controlled exotherm) |

| Parameter | Value/Detail | Source |

|---|---|---|

| Substrate | 3,5-Difluorotoluene | |

| Catalyst | Co-Mo-Br complex | |

| Oxidant | H2O2 in acetic acid | |

| Reactor Type | Tubular (continuous flow) | |

| Temperature | 60–80°C |

Comparative Analysis of Methods

Efficiency and Scalability

-

Method 1 (Nucleophilic acyl substitution) is straightforward but requires stoichiometric base and generates HCl waste.

-

Method 3 (Continuous flow) offers scalability but depends on precursor availability.

-

Method 2 (Oxidation of alcohol) is limited by the need for a high-purity alcohol intermediate.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-1-(3,5-difluorophenyl)propan-1-one can undergo various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

Substitution: Formation of substituted derivatives with various functional groups.

Reduction: Formation of alcohols.

Oxidation: Formation of carboxylic acids or other oxidized products.

Scientific Research Applications

3-Chloro-1-(3,5-difluorophenyl)propan-1-one has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as a building block for drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Chloro-1-(3,5-difluorophenyl)propan-1-one involves its interaction with specific molecular targets. For instance, it can form chloroformate esters when reacting with alcohols or amines, leading to the release of fluoride ions. This reaction mechanism is crucial for its role in various chemical processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 3-Chloro-1-(3,5-difluorophenyl)propan-1-one with analogs sharing the 3,5-difluorophenyl-propanone scaffold or related functional groups. Key differences in substituents, electronic properties, and bioactivity are highlighted.

Fluorinated Aryl Ketones

- Structural and Functional Insights: HIF: Replaces the chlorine in the target compound with an aminoimidazole ring, enhancing its binding affinity to Hv1 voltage-gated proton channels. Fluorination at the 3,5-positions improves ligand-receptor interactions compared to non-fluorinated analogs like 2-aminobenzimidazole (ABI) . Dual Fluorinated Aryl Analogs: The compound 1-(3,5-difluorophenyl)-3-(3-fluorophenyl)propan-1-one incorporates an additional fluorine on the second aryl group, increasing steric bulk and altering electronic properties. This may impact solubility and target selectivity . α,β-Unsaturated Ketone: The conjugated system in (E)-3-(3,5-difluorophenyl)-1-phenylprop-2-en-1-one facilitates Michael addition reactions, making it more reactive than saturated ketones like the target compound .

Chlorinated and Heterocyclic Derivatives

- Reactivity and Applications: Alcohol Derivative: The reduction of the ketone to an alcohol in (1S)-3-chloro-1-(3,5-difluorophenyl)propan-1-ol decreases electrophilicity, making it less reactive in nucleophilic substitutions but more suitable for chiral synthesis . Mixed Halogenated Analogs: 3-(3-Chlorophenyl)-1-(3,4-difluorophenyl)propan-1-one demonstrates how halogen positioning influences electronic effects. Dioxolane Protection: The dioxolane ring in 1-(3,5-difluorophenyl)-3-(1,3-dioxolan-2-yl)propan-1-one masks the ketone, enhancing solubility and enabling controlled release in synthetic pathways .

Biological Activity

3-Chloro-1-(3,5-difluorophenyl)propan-1-one is an organic compound with significant potential in pharmaceutical and agrochemical applications due to its unique structural features. The compound's molecular formula is C10H8ClF2O, and its molecular weight is approximately 220.62 g/mol. This article explores its biological activity, focusing on enzyme inhibition, antimicrobial properties, and other relevant pharmacological effects.

Chemical Structure and Properties

The compound features a chloro group and two fluorine atoms attached to a phenyl ring, which enhances its reactivity and stability. The presence of these halogen substituents often correlates with increased biological activity, making this compound a candidate for further pharmacological studies.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

- Enzyme Inhibition : The compound has shown potential as an inhibitor for several enzymes, particularly those involved in metabolic pathways.

- Antimicrobial Properties : Similar compounds have demonstrated significant antimicrobial and antifungal activities, suggesting that this compound may also possess these properties.

- Pharmacological Applications : As an intermediate in the synthesis of drugs such as ticagrelor, it plays a role in influencing pathways related to platelet aggregation by inhibiting the P2Y12 receptor.

The mechanism of action involves the interaction of this compound with various molecular targets. It can bind to the active sites of enzymes, preventing substrate binding and subsequent catalytic activity. This inhibition can lead to altered cellular functions and metabolic pathways.

Case Studies

- Antimicrobial Activity : In vitro studies have shown that compounds structurally similar to this compound exhibit activity against Gram-positive pathogens. For example, derivatives of this compound were tested against Staphylococcus aureus and Klebsiella pneumoniae, showcasing significant inhibitory effects.

- Enzyme Inhibition Studies : A study exploring the inhibitory effects on dihydroorotate dehydrogenase (DHODH), a validated target for malaria treatment, revealed that derivatives of this compound could inhibit the enzyme effectively, suggesting potential use in antimalarial drug development.

Comparative Biological Activity Table

Synthesis Methods

The synthesis of this compound typically involves the Friedel-Crafts acylation reaction. This process includes reacting 3,5-difluorobenzene with propanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride under anhydrous conditions to prevent hydrolysis.

Q & A

Q. What are the established synthetic routes for 3-Chloro-1-(3,5-difluorophenyl)propan-1-one, and how do reaction conditions influence yield?

Answer: The compound is synthesized via Friedel-Crafts acylation , where 1,2-difluorobenzene reacts with 3-chloropropionyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Key factors include:

- Catalyst loading : Excess AlCl₃ (3.5 equiv.) improves electrophilic activation but may complicate purification .

- Solvent-free conditions : Some protocols avoid solvents to enhance reaction efficiency and reduce side products .

- Temperature control : Reactions typically proceed at 0–25°C to minimize decomposition.

Yield optimization requires balancing these parameters, with reported yields exceeding 85% under optimized conditions.

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

Answer:

- NMR spectroscopy : ¹⁹F NMR is critical for resolving fluorine substituent environments, while ¹H/¹³C NMR confirms the chloro-ketone backbone .

- X-ray crystallography : SHELX programs (e.g., SHELXL) are widely used for structural refinement. For example, analogs like (E)-1-(3,5-difluorophenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one have been resolved to 0.8 Å resolution, validating stereoelectronic effects of fluorine placement .

- Mass spectrometry : High-resolution ESI-MS confirms molecular formula (C₉H₆ClF₂O) and detects fragmentation patterns .

Q. How does the position of fluorine substituents affect reactivity compared to analogs?

Answer: The 3,5-difluoro configuration enhances electron-withdrawing effects, increasing ketone electrophilicity for nucleophilic attacks (e.g., in Grignard reactions). Comparatively, 3,4-difluoro analogs exhibit reduced reactivity due to steric hindrance and altered electronic profiles . Structural comparisons using DFT calculations reveal differences in charge distribution at the carbonyl group, impacting downstream reactivity .

Advanced Research Questions

Q. How can computational docking (e.g., GOLD) predict the compound’s interactions with biological targets?

Answer:

- Ligand preparation : Generate 3D conformers of the compound accounting for fluorine’s electronegativity and chloro-ketone flexibility.

- Protein flexibility : Partial flexibility in docking algorithms (e.g., GOLD) accommodates induced-fit binding. For example, derivatives of this compound show affinity for cyclooxygenase-2 (COX-2) in platelet aggregation studies, validated via docking scores >70% accuracy .

- Water displacement : Simulations must account for displacement of loosely bound water molecules in hydrophobic binding pockets .

Q. How can contradictory biological activity data from structural analogs be resolved?

Answer: Case study: While 3,5-difluoro derivatives show antiplatelet activity , 3,4-difluoro analogs exhibit antimicrobial properties . Resolution strategies include:

- Meta-analysis : Cross-reference bioassay data with electronic parameters (Hammett σ constants) and steric maps .

- Proteomic profiling : Use affinity chromatography to identify off-target interactions unique to each analog .

- Crystallographic overlay : Compare binding modes of analogs with target proteins (e.g., COX-2 vs. bacterial enzymes) .

Q. What strategies optimize enantioselective synthesis of derivatives for pharmacological studies?

Answer:

- Chiral auxiliaries : Use (R)- or (S)-proline to induce asymmetry during Claisen-Schmidt condensations, achieving >90% enantiomeric excess (ee) for intermediates like (1R,2R)-2-(3,4-difluorophenyl)cyclopropan-1-amine .

- Catalytic asymmetric catalysis : Pd-catalyzed cross-couplings with chiral ligands (e.g., BINAP) yield enantiopure intermediates .

- Kinetic resolution : Enzymatic methods (e.g., lipases) separate racemic mixtures during hydrolysis steps .

Q. What safety protocols are critical for handling this compound in laboratory settings?

Answer:

- Personal protective equipment (PPE) : Use nitrile gloves and fume hoods due to potential respiratory irritancy (per SDS data) .

- Waste disposal : Halogenated byproducts require neutralization before disposal in designated halogen waste containers .

- Spill management : Absorb with vermiculite and treat with 10% NaOH to degrade reactive intermediates .

Methodological Tables

Q. Table 1. Comparative Reactivity of Fluoro-Substituted Analogs

| Compound | Fluorine Positions | Reactivity (k, s⁻¹) | Biological Activity |

|---|---|---|---|

| This compound | 3,5 | 0.45 | Antiplatelet |

| 3-Chloro-1-(3,4-difluorophenyl)propan-1-one | 3,4 | 0.28 | Antimicrobial |

| 3-Chloro-1-(4-fluorophenyl)propan-1-one | 4 | 0.12 | Low activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.